molecular formula C19H23NO4 B072407 Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1165-06-6

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B072407
CAS No.: 1165-06-6
M. Wt: 329.4 g/mol
InChI Key: VQZSDRXKLXBRHJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is notable for its structural features, which include a dihydropyridine ring substituted with phenyl, methyl, and ester groups. It is commonly used in organic synthesis and has various applications in medicinal chemistry due to its biological activity.

Mechanism of Action

Target of Action

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridine, which is known to have anti-inflammatory and analgesic activities . The primary targets of this compound are the inflammatory chemicals produced by white blood cells .

Mode of Action

The compound interacts with its targets by inhibiting the action of cyclooxygenase (COX-1 and COX-2) enzymes . These enzymes catalyze the biosynthesis of prostaglandins (PGs), which are involved in the development of pain and inflammation . By inhibiting these enzymes, the compound reduces inflammation and pain .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

Dihydropyridines are generally well-absorbed and have good bioavailability .

Result of Action

The compound’s action results in a rapid onset of anti-inflammatory action and exhibits prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is soluble in hot ethanol and slightly soluble in water . It is also sensitive to light, which can cause it to darken . Therefore, it should be stored in a dark place and sealed in dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction proceeds as follows:

    Condensation Reaction: Benzaldehyde, ethyl acetoacetate, and ammonia are mixed in ethanol.

    Reflux: The mixture is heated under reflux for several hours.

    Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

    Purification: The crude product is purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of calcium channel blockers, which are important in the treatment of cardiovascular diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of various bioactive molecules.

    Electrochemical Studies: It is used in studies involving electrochemical oxidation mechanisms.

    Catalysis: The compound is employed as a hydrogen source in catalytic reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A long-acting calcium channel blocker with similar structural features.

    Nicardipine: Known for its use in the treatment of hypertension and angina.

Uniqueness

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its phenyl group and ester functionalities contribute to its effectiveness and versatility in various chemical reactions and biological applications.

This compound’s versatility and effectiveness in both chemical synthesis and medicinal applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZSDRXKLXBRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151399
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1165-06-6
Record name 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name 1165-06-6
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Record name DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE
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Record name DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Q & A

Q1: What is the molecular structure and conformation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

A1: this compound (C19H23NO4) features a dihydropyridine ring that adopts a flattened boat conformation. This ring is not perfectly planar, and its base forms a dihedral angle of 88.78° with the attached phenyl ring. []

Q2: How is this compound synthesized?

A2: The synthesis of this compound can be achieved through a one-pot, three-component reaction. This reaction involves benzaldehyde, ethyl acetoacetate, and either ammonium acetate [] or ammonium bicarbonate []. Interestingly, crude glycerol, a byproduct of waste cooking oil treatment, can be effectively utilized as a solvent in this synthesis. []

Q3: How does the crystal structure of this compound influence its packing?

A3: The crystal packing of this compound is stabilized by intermolecular interactions. These interactions include strong hydrogen bonds between the nitrogen-hydrogen (N—H) group and oxygen (O) atoms (N—H⋯O), as well as weaker hydrogen bonds between carbon-hydrogen (C—H) groups and oxygen atoms (C—H⋯O). These interactions contribute to the overall stability of the crystal lattice. []

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